molecular formula C6H7N3O2 B2739374 5-(Methylamino)pyrazine-2-carboxylic acid CAS No. 1339179-12-2

5-(Methylamino)pyrazine-2-carboxylic acid

Cat. No.: B2739374
CAS No.: 1339179-12-2
M. Wt: 153.141
InChI Key: VXNLGXWAVJKURT-UHFFFAOYSA-N
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Description

5-(Methylamino)pyrazine-2-carboxylic acid: is a pyrazine derivative with the molecular formula C6H7N3O2. This compound is known for its unique chemical structure, which includes a pyrazine ring substituted with a methylamino group and a carboxylic acid group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly involving the pyrazine ring.

    Reduction: Reduction reactions can also occur, especially at the carboxylic acid group.

    Substitution: Substitution reactions are common, where the methylamino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinecarboxylic acid derivatives, while reduction can produce pyrazinecarboxylates.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Methylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in drug development, it may interact with enzymes or receptors involved in lipid metabolism, thereby exerting its lipid-lowering effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 5-(Methylamino)pyrazine-2-carboxylic acid is unique due to the presence of both a methylamino group and a carboxylic acid group on the pyrazine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

5-(methylamino)pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-7-5-3-8-4(2-9-5)6(10)11/h2-3H,1H3,(H,7,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNLGXWAVJKURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(N=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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